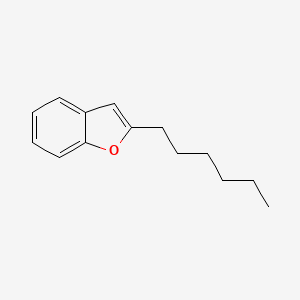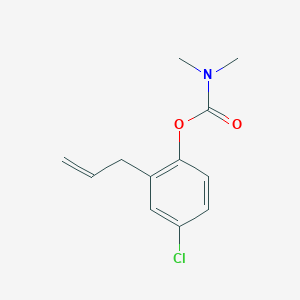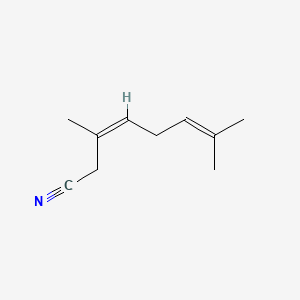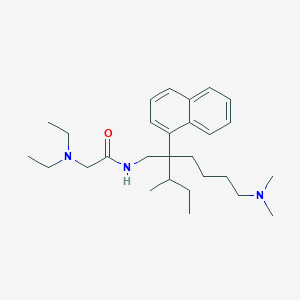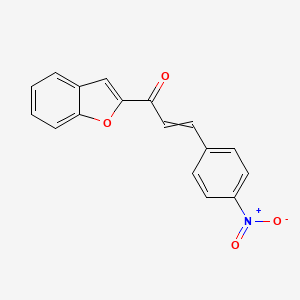![molecular formula C21H23N3 B14682346 2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- CAS No. 31582-29-3](/img/structure/B14682346.png)
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of pyridine rings and an ethanamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridineethanamine: A simpler analog with similar properties.
N-Benzylpyridine: Another compound with a benzyl group attached to a pyridine ring.
2-(2-Pyridinyl)ethylamine: A related compound with a different substitution pattern.
Uniqueness
2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
31582-29-3 |
|---|---|
Molekularformel |
C21H23N3 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-benzyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine |
InChI |
InChI=1S/C21H23N3/c1-2-8-19(9-3-1)18-24(16-12-20-10-4-6-14-22-20)17-13-21-11-5-7-15-23-21/h1-11,14-15H,12-13,16-18H2 |
InChI-Schlüssel |
ODMNHCVAIOURTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


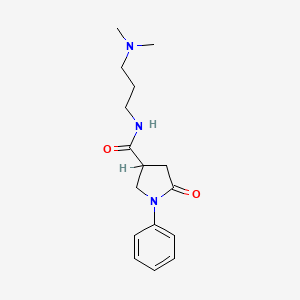
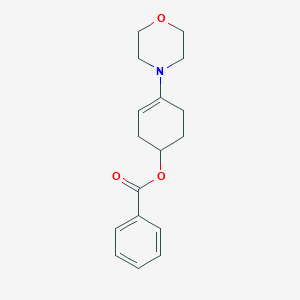
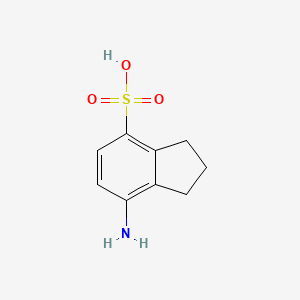
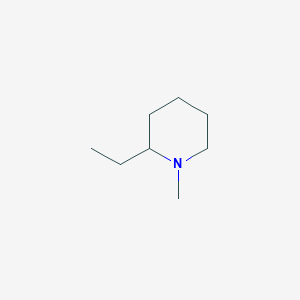
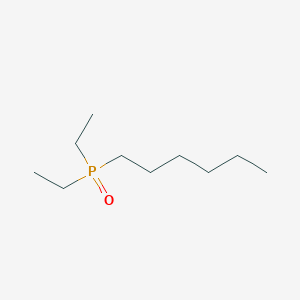
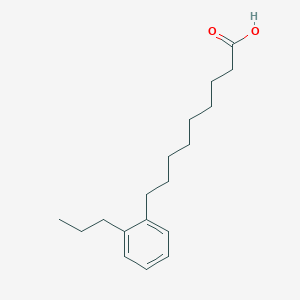
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
